Z-Gly-pro-leu-gly-pro-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-pro-leu-gly-pro-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. Subsequent amino acids are then coupled using standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent . The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves repeated cycles of amino acid coupling, washing, and deprotection .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-pro-leu-gly-pro-OH undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like collagenase and prolyl endopeptidase, leading to the cleavage of peptide bonds.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically occurs at physiological pH and temperature.
Oxidation: Strong oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) may be employed.
Major Products
The primary products of enzymatic hydrolysis of this compound are smaller peptides, such as Z-Gly-Pro-OH and H-Leu-Gly-Pro-OH .
Scientific Research Applications
Z-Gly-pro-leu-gly-pro-OH has several applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Gly-pro-leu-gly-pro-OH involves its cleavage by specific enzymes. Collagenase and prolyl endopeptidase recognize the proline residues in the peptide and catalyze the hydrolysis of the peptide bonds. This results in the release of smaller peptides that may have biological activity .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-OH: A smaller peptide with similar enzymatic cleavage properties.
H-Leu-Gly-Pro-OH: Another product of enzymatic hydrolysis with potential biological activity.
Uniqueness
Z-Gly-pro-leu-gly-pro-OH is unique due to its specific sequence, which makes it an ideal substrate for studying the activity of collagenase and prolyl endopeptidase. Its ability to release bioactive peptides upon hydrolysis also adds to its significance in medical research .
Properties
IUPAC Name |
1-[2-[[4-methyl-2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O8/c1-18(2)14-20(25(36)29-15-23(34)33-13-7-11-22(33)27(38)39)31-26(37)21-10-6-12-32(21)24(35)16-30-28(40)41-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-22H,6-7,10-17H2,1-2H3,(H,29,36)(H,30,40)(H,31,37)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRDYZZPQWDRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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